

Patent Landscape & Technical Guide: 5-Azaspiro[3.5]nonane Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 5-Azaspiro[3.5]nonan-8-one

CAS No.: 362053-33-6

Cat. No.: B3028858

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Executive Summary: The "Escape from Flatland"

In the current era of medicinal chemistry, the 5-azaspiro[3.5]nonane scaffold represents a critical tool for increasing the fraction of saturated carbon atoms (

) in drug candidates. Unlike flat aromatic systems, this spirocyclic amine offers a rigid, three-dimensional architecture that improves solubility, metabolic stability, and selectivity by orienting substituents into specific vectors not accessible to planar rings.

While the 7-azaspiro[3.5]nonane isomer (nitrogen distal to the spiro center) has been heavily patented for metabolic targets (e.g., GPR119 agonists), the 5-azaspiro[3.5]nonane isomer (nitrogen adjacent to the spiro center) is emerging as a distinct intellectual property (IP) asset, particularly in the design of novel bioisosteres for piperidine and peptidomimetics.

Chemical Architecture & Isomer Distinction

Precise nomenclature is vital for IP analysis. The "5-aza" designation places the nitrogen atom within the six-membered ring, directly adjacent to the spiro quaternary carbon.

Feature	5-Azaspiro[3.5]nonane	7-Azaspiro[3.5]nonane
Structure	Nitrogen adjacent to spiro center (Position 5)	Nitrogen distal to spiro center (Position 7)
Key Property	High steric bulk near Nitrogen; -quaternary center effect.	Mimics 4,4-disubstituted piperidines.[1]
Primary IP Holder	Enamine, Broad Pharma (Pfizer/Merck)	Taisho Pharmaceutical
Key Application	Peptidomimetics (-turn mimetics), Monobactams.	GPR119 Agonists (Diabetes), CCR Antagonists.

Patent Landscape Analysis

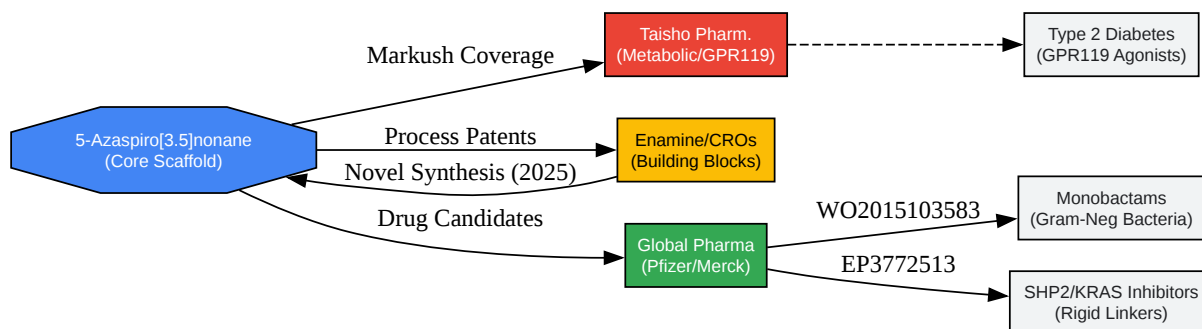
The IP landscape for 5-azaspiro[3.5]nonane is characterized by a mix of "composition of matter" patents for specific drugs and "process" patents for the scaffold's synthesis.

Key Assignees & Therapeutic Areas

- Taisho Pharmaceutical: Dominates the 7-azaspiro space but holds foundational IP that often covers the broad azaspiro[3.5]nonane genus in Markush structures for metabolic disorders [1].
- Antibiotic Developers: Patents such as WO2015103583A1 (Monobactams) list 5-azaspiro[3.5]nonane as a specific heterocycle for constructing Gram-negative antibiotic side chains [3].
- Oncology (SHP2/KRAS): Broad claims in recent filings (e.g., EP3772513A1) include this scaffold as a rigid linker in protein-protein interaction inhibitors [4].

Strategic Landscape Map

The following diagram visualizes the relationship between the scaffold, key assignees, and therapeutic applications.[2]



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Figure 1: Strategic patent landscape linking the 5-azaspiro[3.5]nonane scaffold to major players and therapeutic areas.

Synthesis Methodologies (Technical Deep Dive)

Synthesizing the 5-azaspiro[3.5]nonane core is synthetically challenging due to the steric strain at the spiro junction. Two primary routes exist: the Traditional Cyclization (often lower yield) and the Modern Modular Assembly (high FTO potential).

Protocol A: Modern Modular Assembly (Ring-Closing Metathesis)

Based on recent disclosures (Herasym et al., 2025), this route uses a "Diversity Oriented Synthesis" (DOS) approach. It is preferred for generating functionalized derivatives (e.g., esters) suitable for library generation [2].

Mechanism:

- Precursor Formation: Reaction of cyclobutanone with an amine and allylating agent.
- Ring Closure: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form the piperidine ring.
- Hydrogenation: Saturation of the alkene.

Step-by-Step Protocol:

- Reagents: 1-allyl-N-benzylcyclobutanamine (Starting Material), Acryloyl chloride (or equivalent acrylate), Grubbs Catalyst (2nd Gen),

, Pd/C.
- Acylation: Dissolve 1-allyl-N-benzylcyclobutanamine (1.0 eq) in DCM at 0°C. Add acryloyl chloride (1.1 eq) and

(1.5 eq). Stir for 2h. Isolate the diene intermediate.
- RCM Cyclization: Dissolve the diene in anhydrous DCM (0.01 M dilution to favor intramolecular reaction). Degas with Argon. Add Grubbs II catalyst (2-5 mol%). Reflux for 12-24h.
 - Checkpoint: Monitor disappearance of terminal alkene peaks via

NMR.
- Hydrogenation: Filter the reaction mixture through silica to remove Ru catalyst. Redissolve in MeOH. Add 10% Pd/C (10 wt%). Stir under

balloon (1 atm) for 16h to reduce the double bond and remove the benzyl group (if debenzylation is desired simultaneously, use Pearlman's catalyst).
- Purification: Filter through Celite. Concentrate to yield 5-azaspiro[3.5]nonane-7-carboxylate derivative.^{[3][4]}

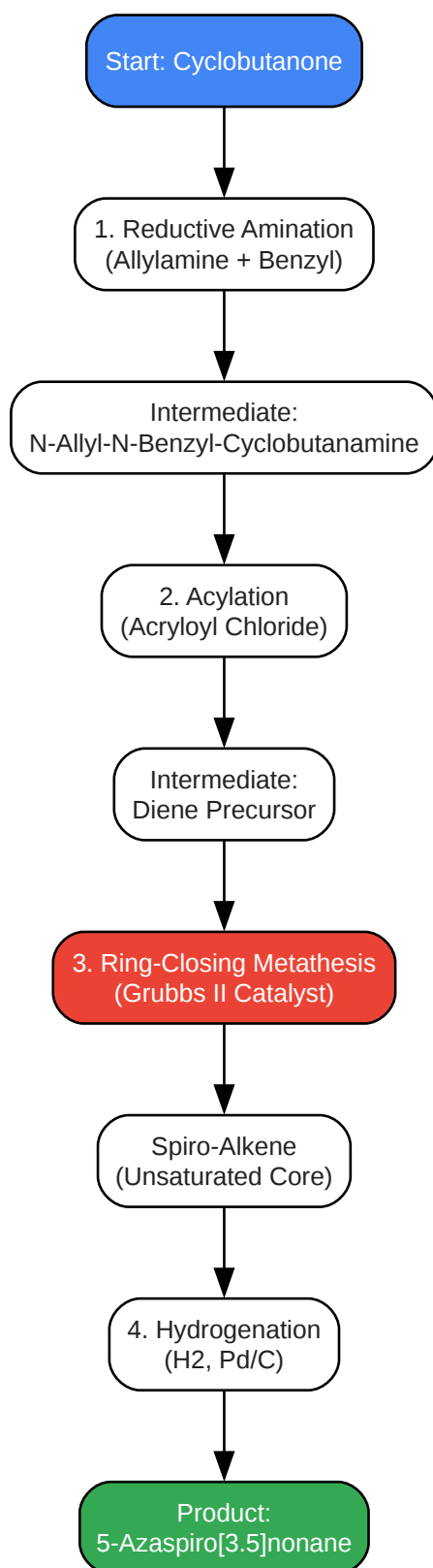
Protocol B: Traditional Intramolecular Alkylation

This method, adapted from patents for the oxa-aza analogs (CN113214290B), relies on double alkylation [5].

- Starting Material: Bis(2-haloethyl)amine derivative or similar linear precursor.
- Cyclization: React with a malonate derivative (e.g., diethyl malonate) in the presence of a strong base (NaH or LiHMDS) to close the four-membered ring onto the six-membered precursor, or vice versa.

- Note: This route often suffers from competitive polymerization and lower yields compared to the RCM route.

Synthesis Workflow Diagram



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Figure 2: Modern synthesis workflow for 5-azaspiro[3.5]nonane via Ring-Closing Metathesis.

Strategic IP Considerations

For researchers entering this space, three factors are paramount:

- **Freedom to Operate (FTO):** The 7-azaspiro isomer is heavily fenced by Taisho and others for metabolic indications. The 5-azaspiro isomer offers a cleaner FTO profile, especially for non-metabolic targets like oncology or antibacterials.
- **Bioisosterism:** The 5-azaspiro scaffold acts as a gem-dimethyl piperidine mimic. If your lead compound contains a piperidine ring where the 2-position is metabolically labile (oxidation hotspot), replacing it with the 5-azaspiro core blocks this position with the spiro-cyclobutane, potentially extending half-life ().
- **Building Block Availability:** While formerly rare, the recent publication of scalable routes (e.g., Herasym et al., 2025) means custom synthesis is no longer the only option. Commercial vendors (Enamine, BenchChem) now list these intermediates, lowering the barrier to entry for testing [2, 6].

References

- Taisho Pharmaceutical Co., Ltd. (2018).[\[1\]](#)[\[5\]](#) Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. *Bioorganic & Medicinal Chemistry*.
- Herasym, M. V., et al. (2025).[\[1\]](#)[\[6\]](#)[\[7\]](#) DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence. *ChemRxiv*.
- Novartis AG / Merck Sharp & Dohme. (2015). Monobactams and methods of their synthesis and use. WO2015103583A1.
- Revolution Medicines, Inc. (2019). SHP2 Inhibitors. EP3772513A1.
- Pharmablock Sciences (Nanjing), Inc. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290B.

- BenchChem. (2025).[8] Application Notes and Protocols for 5-Azaspiro[3.5]nonan-2-one as a Scaffold for Novel Inhibitors.

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Sources

- 1. 7-Azaspiro(3.5)nonane | C₈H₁₅N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaspiro(3.5)nonane | C₈H₁₅N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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